Verlamelin is a cyclic lipodepsipeptide compound that has garnered attention due to its unique structure and potential biological activities. It was first isolated from the fermentation broth of the entomopathogenic fungus Lecanicillium sp. HF627. This compound exists in two main forms: verlamelin A and verlamelin B, which differ slightly in their amino acid composition. The discovery of verlamelin has opened avenues for research into its applications, particularly in agriculture and medicine, owing to its antifungal properties.
Verlamelin is classified as a cyclic lipodepsipeptide, a category of compounds that typically exhibit antimicrobial and antifungal activities. The specific strain from which it is derived, Lecanicillium sp., is known for its entomopathogenic properties, meaning it can infect and kill insects. This classification places verlamelin within a broader context of natural products that are explored for their therapeutic potential.
The synthesis of verlamelin involves several steps, primarily revolving around fermentation processes. The initial extraction from the fungal culture is followed by purification techniques such as silica gel chromatography and high-performance liquid chromatography (HPLC).
These methods ensure the isolation of pure verlamelin A and B, which can then be characterized using spectroscopic techniques.
Verlamelin A and B are characterized by a cyclic structure formed through ester bonds between amino acids and a fatty acid moiety. The detailed structure includes:
The structural elucidation was achieved using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), confirming the cyclic nature of these compounds.
Verlamelin undergoes various chemical reactions typical of cyclic peptides:
These reactions are critical for understanding how modifications to verlamelin could enhance its properties or alter its efficacy.
The mechanism by which verlamelin exerts its antifungal activity involves disrupting cellular processes in target fungi. It is hypothesized that:
Experimental data support these mechanisms through assays demonstrating reduced viability of treated fungal cells compared to controls.
Verlamelin exhibits several notable physical and chemical properties:
These properties influence its handling in laboratory settings as well as its potential applications in various fields.
Verlamelin has promising applications in several areas:
Verlamelin biosynthesis is governed by a compact yet functionally efficient gene cluster in Lecanicillium fungi. Unlike typical fungal lipopeptide clusters requiring polyketide synthases (PKS) or fatty acid synthases (FAS), verlamelin relies on a minimal four-gene system:
Genomic analyses reveal this cluster spans ~15–20 kb, significantly smaller than most fungal NRPS systems. The NRPS gene encodes a single-module, iterative synthetase that incorporates identical amino acid units through controlled domain recycling—a rarity in fungal secondary metabolism [1] [3].
Table 1: Core Genes in the Verlamelin Biosynthetic Cluster
| Gene | Function | Domain Architecture |
|---|---|---|
| NRPS | Peptide chain assembly and cyclization | C-A-PCP-Te |
| Fatty acid hydroxylase | Hydroxylation of tetradecanoic acid at C5 | Cytochrome P450 |
| Thioesterase | Release of 5-hydroxytetradecanoic acid from acyl carrier proteins | Type II TE domain |
| AMP-dependent ligase | Activation and transfer of hydroxy fatty acid to NRPS | Adenylation domain + Acyl-CoA binding site |
Verlamelin’s lipid moiety, 5-hydroxytetradecanoic acid, originates from primary metabolic pathways rather than dedicated FAS/PKS clusters. Precursor-feeding experiments demonstrate that:
This two-enzyme system bypasses the need for specialized lipid biosynthesis machinery. Knockout mutants of either gene abolish verlamelin production, confirming their indispensability. Notably, the hydroxylase exhibits strict substrate specificity for C14–C16 fatty acids, explaining the conserved chain length in natural verlamelin analogs [1] [6].
Table 2: Enzymatic Steps in 5-Hydroxytetradecanoic Acid Biosynthesis
| Step | Enzyme | Substrate | Product | Cofactors/Co-substrates |
|---|---|---|---|---|
| 1 | Fatty acid hydroxylase | Tetradecanoic acid | 5-Hydroxytetradecanoic acid | O₂, NADPH |
| 2 | Thioesterase | Acyl-ACP complex | Free 5-OH-C14 acid | H₂O |
Verlamelin belongs to the cyclic lipodepsipeptide class, characterized by a lactone (ester) bond linking the lipid tail to the peptide core. Its assembly involves:
Structural analysis shows verlamelin’s cyclic core contains alternating L- and D-amino acids, a hallmark of NRPS epimerase domains. The ester linkage confers conformational flexibility, enabling membrane insertion and antifungal activity [3] [9].
Table 3: Catalytic Domains Driving Verlamelin Cyclization
| Domain | Function | Key Catalytic Residues | Role in Cyclization |
|---|---|---|---|
| Adenylation (A) | Activates amino acids/hydroxy acids | Asp235, Thr330 (hydroxy acid specificity) | Selects substrates for NRPS loading |
| Condensation (C) | Forms peptide bonds | His motif | Links hydroxy fatty acid to first amino acid |
| Thioesterase (Te) | Releases cyclized product | Ser-His-Asp catalytic triad | Macrocyclization via ester bond formation |
Comparative genomics across 12 Lecanicillium species reveals verlamelin’s biosynthetic cluster is highly conserved but exhibits lineage-specific adaptations:
These evolutionary patterns suggest verlamelin production enhances ecological fitness, possibly through antifungal activity during host colonization. However, cluster loss in some Akanthomyces species (e.g., A. lecanii) implies functional redundancy or niche-specific dispensability [2] [6].
Table 4: Distribution of Verlamelin-like Clusters in Hypocrealean Fungi
| Species | Cluster Presence | NRPS Identity (%) | Notable Modifications |
|---|---|---|---|
| Lecanicillium muscarium | + | 98.5 | Transposon-flanked |
| Lecanicillium attenuatum | + | 97.2 | Truncated thioesterase domain |
| Lecanicillium sp. HF627 | + | 99.1 | Epigenetically regulated (HDAC-sensitive) |
| Akanthomyces lecanii | – | N/A | Cluster absent |
| Beauveria bassiana | – | N/A | Unrelated NRPS clusters present |
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